Quantified Lipophilicity Differentiation: N-D-Gluconoyl-L-valine vs. N-D-Gluconoyl-L-alanine (XLogP3-AA Comparison)
A direct computational comparison reveals that N-D-Gluconoyl-L-valine is significantly more lipophilic than its closest lower homolog, N-D-Gluconoyl-L-alanine. This difference is crucial for predicting chromatographic retention and pharmacokinetic behavior [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -2.7 |
| Comparator Or Baseline | N-D-Gluconoyl-L-alanine: -3.6 |
| Quantified Difference | A difference of 0.9 log units, indicating the valine derivative is approximately 8 times more lipophilic. |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2021-2025 releases). |
Why This Matters
A 0.9 log unit difference in lipophilicity is substantial and will directly translate to different retention times in reversed-phase HPLC, necessitating distinct analytical methods and confirming that the two compounds are not functionally interchangeable.
- [1] PubChem. (2026). Compound Summary for CID 7909380, N-D-Gluconoyl-L-valine. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 44150383, N-D-Gluconoyl-L-alanine. National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
